molecular formula C12H16O5 B14390697 2-(2,2-Dimethoxyethoxy)-3-methoxybenzaldehyde CAS No. 88234-78-0

2-(2,2-Dimethoxyethoxy)-3-methoxybenzaldehyde

Cat. No.: B14390697
CAS No.: 88234-78-0
M. Wt: 240.25 g/mol
InChI Key: QUBFAWQLVHIXLT-UHFFFAOYSA-N
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Description

2-(2,2-Dimethoxyethoxy)-3-methoxybenzaldehyde is an organic compound with the molecular formula C11H14O4 It is a derivative of benzaldehyde, featuring methoxy and dimethoxyethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethoxyethoxy)-3-methoxybenzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 2,2-dimethoxyethanol under acidic conditions. The reaction proceeds through the formation of an acetal intermediate, which is then converted to the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethoxyethoxy)-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and dimethoxyethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 2-(2,2-Dimethoxyethoxy)-3-methoxybenzoic acid.

    Reduction: 2-(2,2-Dimethoxyethoxy)-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Dimethoxyethoxy)-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethoxyethoxy)-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy and dimethoxyethoxy groups may also influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dimethoxyethoxy)-3-methoxybenzaldehyde is unique due to the presence of both methoxy and dimethoxyethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

88234-78-0

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

2-(2,2-dimethoxyethoxy)-3-methoxybenzaldehyde

InChI

InChI=1S/C12H16O5/c1-14-10-6-4-5-9(7-13)12(10)17-8-11(15-2)16-3/h4-7,11H,8H2,1-3H3

InChI Key

QUBFAWQLVHIXLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC(OC)OC)C=O

Origin of Product

United States

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